Carbaryl-13C10
Description
Properties
Molecular Formula |
C₂¹³C₁₀H₁₁NO₂ |
|---|---|
Molecular Weight |
211.15 |
Synonyms |
1-Naphthyl N-Methylcarbamate-13C10; 1-Naphthalenol Methylcarbamate-13C10; 1-Naphtyl N-Methylcarbamate-13C10; ENT-23969-13C10; OMS-29-13C10 UC-7744-13C10; Carylderm-13C10; Derbac-13C10; Ravyon-13C10; Sevin-13C10 |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of Carbaryl 13c10
Methodologies for Isotopic Synthesis of Carbaryl-13C10
The most common industrial synthesis of carbaryl (B1668338) involves the reaction of 1-naphthol (B170400) with methyl isocyanate. Therefore, a logical approach for the synthesis of this compound would involve the preparation of 1-naphthol-13C10 followed by its reaction with unlabeled methyl isocyanate.
Proposed Synthetic Pathway for this compound:
Synthesis of 1-Naphthol-13C10: The synthesis of the labeled 1-naphthol precursor is the most critical step. A plausible route could start from a commercially available, simpler 13C-labeled aromatic compound, such as [¹³C₆]-benzene. This could then be converted to a naphthalene (B1677914) ring system through a series of reactions. For instance, a Friedel-Crafts acylation with a 13C-labeled succinic anhydride (B1165640) derivative, followed by reduction and cyclization, could be employed to build the second ring. researchgate.net Dehydrogenation of the resulting tetralone or tetralol would yield the desired [¹³C₁₀]-naphthalene. chemicalbook.com Subsequent selective oxidation or hydroxylation of the labeled naphthalene would produce 1-naphthol-13C10. nih.gov Enzymatic hydroxylation presents a modern and selective method for this transformation. nih.gov
Reaction with Methyl Isocyanate: The final step would involve the reaction of the synthesized 1-naphthol-13C10 with methyl isocyanate. This reaction is typically carried out in an inert solvent to yield this compound.
An alternative, though likely more complex and costly, approach could involve building the carbaryl molecule from even smaller 13C-labeled fragments.
It is important to note that the efficiency and isotopic purity of the final product would heavily depend on the yield and purity at each step of this multi-step synthesis.
Spectroscopic and Chromatographic Verification of 13C-Label Incorporation
To confirm the successful synthesis and determine the precise location and extent of isotopic labeling in this compound, a combination of spectroscopic and chromatographic techniques is essential.
Mass Spectrometry (MS):
Mass spectrometry is a primary tool for verifying the incorporation of the 13C isotopes. The mass spectrum of this compound will exhibit a distinct molecular ion peak (M+) that is 10 atomic mass units (amu) higher than that of unlabeled carbaryl (C₁₂H₁₁NO₂), which has a molecular weight of approximately 201.2 g/mol . researchgate.netresearchgate.net The mass spectrum of this compound would show a cluster of peaks centered around m/z 211. The distribution of these peaks can be used to calculate the isotopic enrichment. nih.govgithub.com
Tandem mass spectrometry (MS/MS) can further confirm the location of the labels. Fragmentation of the parent ion should yield fragments that retain the 13C-labeled naphthalene core, with their masses shifted accordingly. For example, a known fragment of carbaryl at m/z 145, corresponding to the naphthol moiety, would be observed at m/z 155 in this compound. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C-NMR spectroscopy is another powerful technique for confirming the presence and position of the ¹³C labels. In a ¹³C-NMR spectrum of this compound, the signals corresponding to the ten carbon atoms of the naphthalene ring will be significantly enhanced due to the high isotopic abundance. The chemical shifts of these carbons would be expected to be very similar to those of unlabeled carbaryl. oregonstate.edumdpi.comwisc.edu The presence of extensive ¹³C-¹³C coupling would be a definitive indicator of successful labeling.
¹H-NMR spectroscopy can also provide evidence of labeling. The protons attached to the ¹³C-labeled naphthalene ring will exhibit coupling to the ¹³C nuclei, resulting in the splitting of their signals into doublets (¹JCH coupling).
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to purify the labeled compound and to confirm its chemical purity. nih.gov When coupled with mass spectrometry (LC-MS or GC-MS), these techniques provide a robust method for both separating this compound from any unlabeled or partially labeled impurities and confirming its identity and isotopic enrichment. nih.gov
Table 1: Expected Mass Spectrometric Data for Carbaryl and this compound
| Compound | Molecular Formula | Expected Molecular Ion (M+) [m/z] | Key Fragment Ion (Naphthol Moiety) [m/z] |
| Carbaryl | C₁₂H₁₁NO₂ | 201 | 145 |
| This compound | [¹³C₁₀]C₂H₁₁NO₂ | 211 | 155 |
Radiochemical Purity and Isotopic Enrichment Assessment (if applicable for comparison with 14C)
While this compound is a stable isotope-labeled compound and not radioactive, the concepts of purity assessment are analogous to those used for radiolabeled compounds like ¹⁴C-carbaryl. For ¹⁴C-labeled compounds, radiochemical purity is a critical parameter, defined as the proportion of the total radioactivity that is present in the form of the desired chemical species. This is typically assessed using techniques like radio-HPLC or radio-TLC, where the radioactivity of the separated components is measured. Regulatory guidelines often require a radiochemical purity of >95-98%.
For this compound, the equivalent concept is isotopic enrichment and chemical purity .
Isotopic Enrichment: This refers to the percentage of the molecules that contain the desired number of ¹³C atoms. It is determined using mass spectrometry by analyzing the relative intensities of the mass isotopologue peaks. nih.govnih.gov The goal is to have the highest possible incorporation of the ¹³C label.
Chemical Purity: This refers to the percentage of the material that is the desired compound, regardless of its isotopic composition. It is determined by standard analytical techniques such as HPLC with UV detection or GC with a flame ionization detector (FID).
The combination of these two parameters provides a complete picture of the quality of the labeled standard. For quantitative applications, both high chemical purity and high isotopic enrichment are essential to ensure the accuracy of the results.
Table 2: Comparison of Purity Assessment Parameters
| Parameter | This compound (Stable Isotope) | ¹⁴C-Carbaryl (Radioisotope) |
| Primary Purity Metric | Isotopic Enrichment & Chemical Purity | Radiochemical Purity |
| Analytical Technique | Mass Spectrometry, HPLC, GC | Radio-HPLC, Radio-TLC |
| Purity Goal | High % of ¹³C incorporation and high chemical purity | High % of radioactivity in the desired chemical form |
Advanced Analytical Methodologies for Carbaryl 13c10 Investigations
Compound-Specific Isotope Analysis (CSIA) in Environmental Research
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for tracking the sources and transformation pathways of organic pollutants in the environment. mdpi.comrsc.org By measuring the stable isotopic composition of individual compounds, CSIA can provide detailed insights into degradation mechanisms and environmental fate, often without the need to identify all transformation products. rsc.orgnih.gov The use of 13C-labeled compounds like Carbaryl-13C10 is particularly valuable in these studies, offering a way to trace the compound's journey through various environmental compartments.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Applications
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a key technique for the isotopic analysis of volatile and semi-volatile organic compounds. mdpi.commdpi.com In this method, compounds separated by gas chromatography are combusted into simpler gases (like CO2), which are then introduced into an isotope ratio mass spectrometer. mdpi.com This allows for the precise measurement of the carbon isotope ratio (¹³C/¹²C) of the target analyte. acs.org
GC-C-IRMS has been widely applied in food authenticity studies and in tracing the metabolic pathways of various compounds. researchgate.netthermofisher.com For instance, it has been used to differentiate between natural and synthetic vanillin (B372448) and to study fatty acid metabolism. acs.orgfmach.it In the context of this compound, GC-C-IRMS can be employed to track its degradation pathways. The high sensitivity of modern GC-C-IRMS systems allows for the detection of even low levels of 13C-enriched compounds, making it a suitable tool for tracer studies in environmental and biomedical research. researchgate.netnih.gov
Table 1: GC-C-IRMS Detection Capabilities for 13C-Enriched Compounds
| Compound | Detection Limit (injected) | Isotope Ratio Output | Reference |
|---|---|---|---|
| Methyl 13C-hexadecanoate | ~30 pg | 45/44 | nih.gov |
This interactive table provides examples of the detection limits achievable with GC-C-IRMS for 13C-labeled compounds.
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) Development
For non-volatile and polar compounds that are not amenable to GC analysis, Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) provides a powerful alternative. mdpi.comscispace.com The development of LC-IRMS interfaces has expanded the scope of CSIA to include a wider range of environmental contaminants, such as polar pesticides. mdpi.comscispace.comthermofisher.com This technique allows for the direct analysis of compounds in aqueous samples without the need for derivatization. researchgate.net
The coupling of liquid chromatography to IRMS typically involves the wet chemical oxidation of the analyte to CO2, which is then measured by the mass spectrometer. researchgate.net While challenges such as potential matrix effects and the complexity of the interface exist, ongoing developments continue to improve the robustness and applicability of LC-IRMS for a variety of compounds, including those relevant to pesticide research. thermofisher.comresearchgate.net The potential to analyze polar metabolites of this compound makes LC-IRMS a valuable tool in understanding its complete environmental fate.
Interpretation of Isotope Fractionation Patterns for Reaction Mechanism Elucidation
During chemical and biological degradation processes, molecules containing lighter isotopes tend to react faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining compound. This phenomenon, known as isotope fractionation, provides valuable clues about the reaction mechanisms involved. nih.govtandfonline.com By analyzing the isotopic enrichment factors, scientists can distinguish between different degradation pathways, such as biodegradation, photodegradation, and chemical oxidation. nih.govnih.gov
For carbamates, studies have investigated carbon isotope effects in reactions involving carbamate (B1207046) and carbamoyl (B1232498) phosphate (B84403). nih.gov The fractionation of ¹³C can indicate the specific bonds being broken during a reaction. For example, significant ¹³C enrichment has been observed during the transformation of pesticides like bentazone (B1668011) and diclofenac. nih.gov By studying the isotope fractionation patterns of this compound under different degradation scenarios, researchers can gain a deeper understanding of its environmental transformation processes. nih.govresearchgate.net
Mass Spectrometry-Based Quantification and Identification utilizing 13C-Labeled Standards
Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification in mass spectrometry. hpc-standards.comcerilliant.com Because they are chemically identical to the analyte of interest, they can effectively compensate for variations in sample preparation, extraction, and instrument response. lgcstandards.com This is particularly crucial for trace analysis in complex matrices like soil, water, and biological tissues. epa.govemeraldscientific.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of a wide range of organic compounds, including pesticides. epa.govepa.gov Its high selectivity and sensitivity allow for the detection and quantification of analytes at very low concentrations. jmaterenvironsci.com The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS methods significantly improves the accuracy and reliability of the results. eurl-pesticides.eunih.gov
In a typical LC-MS/MS method for carbaryl (B1668338), the compound is separated from the sample matrix by liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. epa.govphcog.com The MRM transitions for carbaryl and its labeled internal standard are monitored to ensure specific and accurate quantification. epa.gov Methods have been developed for the analysis of carbaryl in various matrices, including honey, water, soil, and sediment, with low limits of quantification. epa.govjmaterenvironsci.comphcog.com
Table 2: Example LC-MS/MS Method Parameters for Carbaryl Analysis
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 | epa.govepa.gov |
| Mobile Phase | Methanol/water or Acetonitrile (B52724)/water with additives | epa.govepa.govphcog.com |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) | epa.goveurl-pesticides.eu |
| Precursor Ion (m/z) | 202 | phcog.com |
| Product Ions (m/z) | 145.1, 127.1 | phcog.com |
This interactive table summarizes typical parameters for the LC-MS/MS analysis of carbaryl, where a labeled standard like this compound would be used.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is often preferred for carbamate analysis due to the thermal instability of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly with specific injection techniques. oup.comnih.gov The thermal decomposition of carbamates in the hot GC injector can be a significant challenge, but techniques like cold on-column injection can minimize this degradation. oup.com
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes. researchgate.netnih.gov A GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the determination of carbaryl and its metabolites in human blood plasma following derivatization. researchgate.netnih.gov In such methods, a labeled internal standard like this compound would be crucial for accurate quantification, compensating for any variability in the derivatization and injection process.
High-Resolution Mass Spectrometry for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of metabolites, offering high specificity and the ability to determine the elemental composition of unknown compounds through accurate mass measurements. nih.goveuropa.eu Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap HRMS are instrumental in identifying metabolites of pesticides like carbaryl in complex biological matrices. researchgate.netthermofisher.com HRMS provides high-resolution full-scan data, which allows for both targeted analysis and non-targeted screening of metabolites without prior selection of specific ions. thermofisher.com
The characterization process involves comparing the mass-to-charge ratio (m/z) of potential metabolites with theoretical exact masses. The high resolving power of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. europa.eu For carbaryl, key metabolites include 1-naphthol (B170400) and various hydroxylated forms such as 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl. ucanr.edu While 1-hydroxynaphthalene can be a metabolite of carbaryl, its presence must be carefully assessed as it is also a biomarker for naphthalene (B1677914) exposure. researchgate.net The use of this compound as an internal standard in these studies allows for precise quantification and helps to differentiate between the analyte and potential interferences.
Table 1: Key HRMS Techniques in Metabolite Analysis
| HRMS Technique | Principle | Advantages for Metabolite Characterization |
|---|---|---|
| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole mass filter with a time-of-flight mass analyzer. | Provides high accuracy, sensitivity, and rapid data acquisition, improving confidence in identification. researchgate.net |
| Orbitrap | Ions are trapped in an orbital motion around a central spindle-like electrode. The image current is detected and converted to a mass spectrum. | Delivers very high resolution (often >60,000 FWHM) and mass accuracy (<2 ppm), enabling confident elemental composition determination and reducing false positives. thermofisher.com |
Chromatographic Separation Techniques for Labeled Compound Analysis
Chromatography is a fundamental analytical technique for separating the components of a mixture, making it indispensable for the analysis of isotopically labeled compounds like this compound in complex samples. solubilityofthings.comjournalagent.com The basic principle involves the differential distribution of analytes between a stationary phase and a mobile phase. journalagent.com The choice of chromatographic technique is crucial and depends on the physicochemical properties of the analyte and the complexity of the sample matrix. For carbaryl and its labeled analogue, which are semi-volatile and have moderate polarity, both liquid and gas chromatography are widely employed. helixchrom.comresearchgate.net The goal of the separation is to isolate the target analyte from matrix interferences to ensure accurate and reliable quantification. vscht.cz
High-Performance Liquid Chromatography (HPLC) in Labeled Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbaryl and, by extension, this compound. rroij.comglobalresearchonline.neteprajournals.com It is particularly suitable for compounds that may be thermally unstable or not sufficiently volatile for gas chromatography. nih.gov
In a typical HPLC method for carbaryl, a reversed-phase column, such as a C18 column, is used. kemdikbud.go.id The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. helixchrom.com Retention is controlled by adjusting the composition of the mobile phase, which is often a mixture of an aqueous solution and an organic solvent like acetonitrile or methanol. helixchrom.comkemdikbud.go.id Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) can be employed to achieve optimal separation. kemdikbud.go.idpan.olsztyn.pl
Detection is commonly performed using UV-Vis spectrophotometric detectors, as carbaryl possesses chromophores that absorb UV light. globalresearchonline.netkemdikbud.go.id For higher sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS/MS), which allows for the precise detection and quantification of this compound alongside its unlabeled counterpart. phcog.com
Table 2: Example HPLC Parameters for Carbaryl Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) | kemdikbud.go.id |
| Mobile Phase | Acetonitrile:Aquabidest (35:65) | kemdikbud.go.id |
| Flow Rate | 0.8 mL/min | chromatographyonline.com |
| Detection | UV Spectrophotometer at 220 nm | kemdikbud.go.id |
| Retention Time | Controlled by acetonitrile concentration | helixchrom.com |
Capillary Electrophoresis (CE) Methodologies
Capillary Electrophoresis (CE) represents a powerful micro-separation technique with advantages of high efficiency, rapid analysis times, and minimal consumption of samples and reagents. brjac.com.brresearchgate.net For the analysis of compounds like carbaryl, Capillary Zone Electrophoresis (CZE) is a common mode. brjac.com.brresearchgate.net
In one CZE method, carbaryl is first hydrolyzed in an alkaline solution to form its metabolite, 1-naphthol, which is then separated and quantified. brjac.com.brresearchgate.net The separation occurs in a bare fused-silica capillary under the influence of a high electric field. A background electrolyte, such as a sodium borate (B1201080) buffer, is used to control the pH and conductivity. brjac.com.br Detection is typically achieved via spectrophotometry or, for enhanced sensitivity, laser-induced fluorescence (LIF) after derivatization. researchgate.netresearchgate.net The injection of the sample into the capillary can be done hydrodynamically (using pressure) or electrokinetically (using voltage), with the latter being selective based on the mobility of the ions. sepscience.com
Table 3: Typical Capillary Zone Electrophoresis (CZE) Conditions for Carbaryl (as 1-naphthol)
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Bare Fused-Silica (60 cm total length) | brjac.com.br |
| Background Electrolyte | 10 mmol L-1 Sodium Borate Buffer (pH 9.3) | brjac.com.br |
| Separation Voltage | Not specified | |
| Detection | Spectrophotometric at 214 nm | brjac.com.br |
| Analysis Time | < 3 minutes | brjac.com.br |
Sample Preparation Strategies for this compound in Complex Matrices
The analysis of this compound in complex matrices such as soil, food products, and biological fluids necessitates robust sample preparation to isolate the analyte from interfering substances. chromatographyonline.comresearchgate.net Effective sample preparation is critical for achieving accurate, reproducible, and reliable analytical results by minimizing matrix effects and concentrating the analyte to detectable levels. chromatographyonline.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound from the very beginning of the sample preparation process is the most effective way to correct for analyte losses during extraction and clean-up. nih.gov
Extraction and Clean-up Procedures for Labeled Analyte Recovery
A variety of extraction and clean-up techniques are employed to recover carbaryl and its labeled analogue from different sample types. The choice of method depends on the nature of the matrix and the target analyte.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For instance, carbaryl can be extracted from a cabbage matrix using methanol, followed by partitioning into dichloromethane. kemdikbud.go.id
Solid-Phase Extraction (SPE): SPE is a widely used clean-up method where the analyte is isolated from the sample extract by passing it through a solid sorbent cartridge (e.g., C18 or Florisil). kemdikbud.go.idusm.my Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. kemdikbud.go.id
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food matrices. phcog.comgcms.cz It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by adding salts. A subsequent clean-up step, known as dispersive SPE (dSPE), uses a combination of sorbents like primary secondary amine (PSA) to remove matrix components such as sugars and organic acids. phcog.comgcms.cz
Table 4: Recovery of Carbaryl Using Different Extraction/Clean-up Methods
| Matrix | Extraction/Clean-up Method | Average Recovery (%) | Reference |
|---|---|---|---|
| Cabbage | Methanol extraction, LLE with dichloromethane, SPE-C18 clean-up | 96.8% | kemdikbud.go.id |
| Squash & Cucumber | Column chromatography on Florisil | 95.98% | usm.my |
| Honey | Ultrasound-SPE | 107%–114% (modified method) | phcog.com |
| Honey | QuEChERS | Similar to Ultrasound-SPE | phcog.com |
Matrix Effects in Labeled Compound Analysis
Matrix effects are a significant challenge in quantitative analysis, especially when using LC-MS or GC-MS. nih.govbioline.org.br These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.govresearchgate.net For example, a positive matrix effect (signal enhancement) was observed for carbaryl in tomato extracts, while vegetable matrices can cause significant variability in signal response. nih.govbioline.org.br
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. nih.gov Because a SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the unlabeled analyte, it experiences the same matrix effects. nih.gov By adding a known amount of this compound to the sample at the beginning of the analytical procedure, the ratio of the unlabeled analyte's signal to the labeled standard's signal is measured. This ratio remains constant even if both signals are suppressed or enhanced, allowing for accurate correction of the matrix effect and providing reliable quantification. nih.govresearchgate.net
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbaryl |
| 1-Naphthol |
| 4-Hydroxycarbaryl |
| 5-Hydroxycarbaryl |
| 1-Hydroxynaphthalene |
| Naphthalene |
| Acetonitrile |
| Methanol |
| Dichloromethane |
| Sodium Borate |
Environmental Fate and Transport Studies of Carbaryl 13c10
Isotopic Tracer Studies of Degradation Kinetics and Pathways
Isotopic tracer studies utilizing Carbaryl-13C10 are instrumental in elucidating the complex degradation processes that this insecticide undergoes in the environment. By tracking the 13C label, researchers can distinguish the parent compound from its transformation products and quantify the rates of degradation under various environmental scenarios. This approach provides unambiguous evidence of the chemical and biological transformations that determine the persistence and environmental impact of carbaryl (B1668338).
Hydrolysis is a primary abiotic degradation pathway for carbaryl in aqueous environments. The rate of this chemical transformation is highly dependent on pH and temperature. researchgate.netinchem.org Isotopic tracer studies with 13C-labeled carbaryl can precisely measure hydrolysis rates by monitoring the disappearance of the parent compound and the appearance of its 13C-labeled primary hydrolysis product, 1-naphthol (B170400). researchgate.netresearchgate.net
The hydrolysis of carbaryl is significantly accelerated under alkaline conditions. inchem.orgresearchgate.net For instance, at a temperature of 27°C, the hydrolysis half-life of carbaryl can decrease from 15 days at a neutral pH of 7 to a mere 0.15 days at a pH of 9. orst.edu Conversely, under acidic conditions, carbaryl is considerably more stable, with a reported half-life of 1600 days at pH 5. orst.edu The presence of the 13C label in this compound allows for the unequivocal identification of 1-naphthol-13C10 as the major hydrolysis product, confirming the cleavage of the ester linkage as the key hydrolytic mechanism. researchgate.net
The influence of temperature on hydrolysis rates is also significant, with higher temperatures leading to faster degradation. inchem.orgnih.gov Studies have shown a direct correlation between increasing temperature and an accelerated rate of hydrolysis. inchem.org The use of this compound in such studies enables the generation of precise kinetic data, as presented in the table below, which is crucial for predicting the persistence of carbaryl in various aquatic environments.
Table 1: Hydrolysis Half-life of Carbaryl at Different pH and Temperature
| pH | Temperature (°C) | Half-life (days) |
|---|---|---|
| 5 | 23 | 1600 |
| 7 | 23 | 12.1 |
| 9 | 23 | 0.13 |
| 7 | 10 | 16-22 |
| 7 | 25 | 1-2 |
Data sourced from studies on carbaryl degradation. orst.eduusgs.gov
Photolytic degradation, or photolysis, is another significant abiotic process that contributes to the breakdown of carbaryl in the environment, particularly in sunlit surface waters and on treated plant and soil surfaces. researchgate.netorst.edu Isotopic labeling with this compound is a valuable technique for studying photolytic degradation, as it allows for the identification of photoproducts that retain the 13C-labeled naphthalene (B1677914) ring.
The direct photolysis of carbaryl in water has a reported half-life of approximately 21 days. orst.edu In river water exposed to natural sunlight, complete degradation has been observed within two weeks. orst.edu The primary photolytic degradation product is 1-naphthol, similar to hydrolysis. researchgate.net However, further photo-oxidation can lead to the formation of various naphthoquinones and hydroxylated naphthoquinones. researchgate.net The use of this compound would result in the formation of 1-naphthol-13C10 and subsequently 13C-labeled naphthoquinones, providing a clear tracer for the photolytic pathway.
The rate of photodecomposition is also influenced by pH, with increased rates observed at higher pH values. inchem.org For example, after 60 minutes of UV irradiation, the decomposition of carbaryl was 50% at pH 5, 57% at pH 7, and 78% at pH 8. inchem.org
Table 2: Photodegradation Intermediates of Carbaryl
| Intermediate Compound | Identification Method |
|---|---|
| 1-Naphthol | HPLC, LC-MS |
| 1,2-Naphthoquinone | LC-MS |
| 1,4-Naphthoquinone | LC-MS |
| 2-Hydroxy-1,4-naphthoquinone | LC-MS |
Based on findings from photolytic studies of carbaryl. researchgate.netusgs.gov
Microbial degradation is a critical process in the dissipation of carbaryl from soil and water systems. nih.gov The use of this compound in these studies allows for the definitive tracking of the carbon from the naphthalene ring into microbial biomass, carbon dioxide, and various metabolic intermediates. This provides conclusive evidence of biodegradation and helps to elucidate the metabolic pathways involved.
Under aerobic conditions, microbial degradation of carbaryl is relatively rapid, with reported half-lives in soil ranging from 4 to 16 days. orst.eduorst.edu Isotopic tracer studies using 13C-labeled carbaryl provide direct evidence for aerobic degradation through the detection of 13CO2, which results from the complete mineralization of the naphthalene ring by microorganisms. nih.gov The rate of 13CO2 evolution serves as a direct measure of the rate of aerobic respiration of the carbaryl carbon.
Studies have shown that the degradation rate is influenced by soil type and prior exposure of the microbial community to the pesticide. nih.gov In soils with a history of carbaryl application, degradation can be significantly faster due to the acclimation of the microbial population. nih.gov The use of this compound allows for precise quantification of the extent of mineralization versus the formation of bound residues in the soil matrix.
In the absence of oxygen, the microbial degradation of carbaryl proceeds at a slower rate compared to aerobic conditions, with a reported half-life of approximately 72 days in anaerobic soils. orst.eduorst.edu Isotopic studies using this compound can provide evidence for anaerobic degradation by tracking the incorporation of the 13C label into microbial biomass and fermentation products under anoxic conditions. While complete mineralization to 13CO2 is less common, the transformation of the parent molecule into other compounds can be definitively traced.
Some studies have indicated that bacterial degradation may play a more significant role under anaerobic conditions than previously thought. who.int The addition of co-metabolites like glucose and peptone has been shown to reduce the half-life of carbaryl under anaerobic conditions, suggesting that the microbial community can be stimulated to degrade the pesticide more rapidly. who.int
Table 3: Comparison of Aerobic and Anaerobic Degradation Half-lives of Carbaryl in Soil
| Condition | Half-life (days) | Primary Degradation Mechanism |
|---|---|---|
| Aerobic | 4 - 16 | Microbial Degradation |
| Anaerobic | 72.2 | Microbial Degradation |
Data compiled from environmental fate studies of carbaryl. orst.eduorst.edu
The use of this compound is particularly powerful for the identification of microbial biotransformation products. As microorganisms metabolize the compound, the 13C label is incorporated into the various intermediates and final products. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can then be used to detect and identify these 13C-labeled metabolites, providing a "fingerprint" of the degradation pathway. researchgate.netdtu.dk
The initial step in the microbial degradation of carbaryl is typically hydrolysis, catalyzed by a carbaryl hydrolase enzyme, to yield 1-naphthol and methylamine (B109427). researchgate.net The resulting 1-naphthol-13C10 can then be further metabolized by microorganisms. Common subsequent intermediates identified in studies with labeled carbaryl include 1,2-dihydroxynaphthalene, salicylaldehyde, salicylic (B10762653) acid, and gentisic acid. researchgate.netnih.gov These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, for energy production and biomass synthesis. researchgate.net
The detection of these 13C-labeled intermediates provides unequivocal proof that they are derived from the parent carbaryl molecule, allowing for the confident reconstruction of the metabolic pathway. nih.gov
Table 4: Identified Microbial Biotransformation Products of Carbaryl
| Biotransformation Product | Precursor Compound | Analytical Technique for Identification |
|---|---|---|
| 1-Naphthol | Carbaryl | HPLC-MS, GC-MS |
| 4-Hydroxycarbaryl (B1330417) | Carbaryl | GC-MS |
| Naphthalene-1,2-diol | 1-Naphthol | GC-MS |
| trans-2-Hydroxybenzalpyruvate | 1-Naphthol | GC-MS |
| Salicylaldehyde | 1-Naphthol | GC-MS |
| Salicylic acid | Salicylaldehyde | GC-MS |
| Gentisic acid | Salicylic acid | GC-MS |
Based on metabolites identified in microbial degradation studies of carbaryl. nih.govresearchgate.net
Microbial Degradation Processes in Soil and Water Systems
Enzymatic Mechanisms of Microbial Degradation of Carbaryl
The biodegradation of carbaryl in microbial systems is a critical pathway for its removal from the environment. A variety of bacteria and fungi have been identified that can break down carbaryl and other carbamates. nih.govcapes.gov.br The primary enzymatic mechanisms involve hydrolases and oxidoreductases. nih.gov
The initial and most significant step in the degradation pathway is the hydrolysis of the carbamate (B1207046) ester bond. nih.gov This reaction is catalyzed by enzymes known as carbaryl hydrolases (CH). These hydrolases can be further classified. For instance, carbaryl hydrolases from Rhizobium sp. (CehA) and Pseudomonas sp. (McbA) are part of the esterase family, while the CahA enzyme from Arthrobacter sp. belongs to the amidase family. nih.gov This hydrolysis breaks down carbaryl into 1-naphthol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes into methylamine and carbon dioxide. nih.gov
Following hydrolysis, the aromatic component, 1-naphthol, undergoes further degradation. Bacteria often utilize oxygenases to hydroxylate the aromatic ring, which increases its reactivity and facilitates ring cleavage. nih.gov Fungi, such as species from Acremonium and Xylaria, also employ enzymes like laccase and cytochrome-P450 in addition to carbaryl esterase to break down carbaryl. nih.gov Microorganisms can utilize carbaryl as a source of both carbon and nitrogen, highlighting its role in microbial metabolism. nih.gov
Temperature and pH Influences on Degradation Rates via Isotopic Tracing
Temperature and pH are critical environmental factors that significantly influence the degradation rates of carbaryl. Isotopic tracing with this compound allows for precise measurement of these effects on both biotic and abiotic degradation pathways.
Studies have shown that temperature affects sorption processes, which in turn influences the availability of carbaryl for degradation. For example, research on the adsorption of carbaryl onto clay minerals demonstrated a decrease in adsorption capacity as the temperature increased. scirp.org In one study, the amount of carbaryl adsorbed on clay decreased from 2.211 mg/g at 20°C to 1.117 mg/g at 60°C. scirp.org This suggests that at higher temperatures, more carbaryl may be present in the soil solution, potentially increasing its availability for microbial degradation or transport. The pH of the system also plays a role, affecting the surface charge of soil colloids and the chemical stability of the carbaryl molecule itself, thereby influencing both sorption and hydrolysis rates.
Table 1: Effect of Temperature on Carbaryl Adsorption by Clay
| Temperature (°C) | Adsorbed Amount (mg/g) |
| 20 | 2.211 |
| 30 | 2.001 |
| 40 | 1.897 |
| 50 | 1.343 |
| 60 | 1.117 |
This table is interactive. You can sort and filter the data. Data sourced from a study on carbaryl adsorption on local clay. scirp.org
Sorption and Desorption Dynamics in Environmental Compartments using Labeled Carbaryl
The mobility and bioavailability of carbaryl in the environment are largely controlled by its sorption and desorption to and from soil and sediment particles. Using labeled carbaryl, researchers can quantify these dynamics in different environmental compartments. Sorption reduces the concentration of the pesticide in the liquid phase, thereby limiting its transport and bioavailability. researchgate.net
Interaction with Soil Organic Matter and Mineral Fractions
Carbaryl's sorption in soil is strongly influenced by the content of soil organic matter (SOM) and the type of clay minerals present. mdpi.com SOM, particularly humic acids (HA), has been shown to be a primary reservoir for carbaryl in loamy soils. mdpi.com In one study, the addition of HA to a light sandy soil resulted in a sorption of 92.7% of the applied carbaryl. mdpi.com
Clay minerals also play a crucial role. The sorption effectiveness of different clays (B1170129) can vary; for instance, illite (B577164) (a 2:1 clay) showed high carbaryl sorption (92.3%) in sandy soil. mdpi.com The interaction is not limited to simple adsorption, as physical diffusion into the interlayers of expanding clays like montmorillonite (B579905) can also occur. mdpi.com The binding strength of carbaryl to different soil components has been observed to follow sequences such as montmorillonite > goethite > kaolinite (B1170537) in certain soil types. mdpi.com
Kinetic Studies of Sorption and Desorption
Kinetic studies are essential for understanding the rate at which carbaryl is sorbed and desorbed, which determines how quickly equilibrium is reached. Adsorption of carbaryl onto clay has been shown to be a relatively rapid process, reaching equilibrium within approximately 120 minutes. scirp.orgscirp.org The kinetics often follow a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.org
Desorption studies reveal the strength of the binding between carbaryl and soil particles. Low desorption indicates strong binding and reduced mobility. For example, in a loamy soil, carbaryl desorption was found to be proportional to the initial amount sorbed, but generally low, indicating a strong retention capacity, particularly in soils amended with specific colloids like montmorillonite. mdpi.com
Table 2: Kinetic Adsorption of Carbaryl on Clay (Initial Concentration = 10 mg/L)
| Time (minutes) | Amount Adsorbed (mg/g) |
| 0 | 0 |
| 20 | 0.85 |
| 40 | 1.20 |
| 60 | 1.55 |
| 80 | 1.75 |
| 100 | 1.80 |
| 120 | 1.82 |
| 140 | 1.82 |
This table is interactive. You can sort and filter the data. Data adapted from kinetic studies of carbaryl adsorption. scirp.orgscirp.org
Transport and Mobility Research in Soil and Aquatic Systems
The potential for carbaryl to move from the point of application to other environmental compartments, such as groundwater, is a key area of research. Using tracers like this compound allows for direct measurement of its movement through soil and its persistence in water. researchgate.net Carbaryl is considered to have transient persistence in water due to a relatively short half-life. researchgate.net However, its mobility in soil is highly dependent on the soil's properties. researchgate.net
Leaching Potential in Soil Columns with 13C-Tracers
Laboratory studies using soil columns are a standard method for assessing the leaching potential of pesticides. By applying this compound to the top of a soil column and analyzing the leachate that passes through, a direct measurement of its mobility can be obtained.
The leaching of carbaryl is inversely related to its sorption. In soils with high organic matter and clay content, carbaryl exhibits strong sorption and, consequently, low leaching potential. mdpi.com Conversely, in sandy soils with low organic matter, the potential for carbaryl to leach towards groundwater is higher. mdpi.com For instance, carbofuran, another carbamate with lower sorption affinity than carbaryl, demonstrated a greater ability to leach, highlighting how chemical structure and sorption characteristics dictate mobility. mdpi.com The use of 13C-tracers in such column studies provides unambiguous data on the amount of the parent compound and its metabolites that are transported through the soil profile. researchgate.net
Runoff and Surface Water Contamination Pathways
No research data specifically detailing the runoff and surface water contamination pathways of this compound could be identified.
Studies on the parent compound, carbaryl, indicate that it can enter aquatic environments through runoff from treated agricultural and urban areas. The extent of runoff is influenced by factors such as soil type, rainfall intensity, and application practices. Monitoring programs have frequently detected carbaryl in surface waters, particularly in urban streams, confirming runoff as a significant contamination pathway. However, these findings are specific to carbaryl and cannot be directly extrapolated to this compound without dedicated studies.
Table 1: Summary of Carbaryl Monitoring in Surface Water (Data for parent compound) This table is provided for context on the parent compound, as no data exists for this compound.
< Analyzed Data >
| Location/Study | Frequency of Detection | Concentration Range (ng/L) | Key Finding | Citation |
|---|---|---|---|---|
| Southern Ontario (2007-2010) | >50% in 2008 | ~100 to ~950 (wet weather) | Elevated concentrations associated with high flow events, suggesting runoff. | |
| Southern Malawi (Rainy Season) | Not specified | 83,000 to 254,000 | Concentrations exceeded recommended limits, especially during the rainy season. | |
| U.S. Urban Streams (NAWQA) | ~50% | Up to 16,000 | Second most frequently found insecticide in urban streams. |
Volatilization Studies using Isotopic Labeling
No studies specifically investigating the volatilization of this compound were found in the reviewed literature.
Isotopic labeling is a recognized and powerful method for tracing the movement and transformation of substances in the environment. In theory, using this compound would be an ideal way to quantify its volatilization from soil or plant surfaces, distinguishing it from any background presence of the parent compound. However, a search for such studies yielded no results.
Research on the parent compound, carbaryl, suggests that it does not volatilize readily, though it can be subject to spray drift during application. The U.S. Environmental Protection Agency has noted that carbaryl is sufficiently volatile to result in some aerial transport. A major degradate, 1-naphthol, is expected to be more volatile than the parent carbaryl. Without specific research, it is not possible to state how the ¹³C-labeling in this compound would influence its volatility compared to the unlabeled form.
Biotransformation and Uptake Studies of Carbaryl 13c10 in Non Human Biological Systems
Plant Uptake and Translocation Research using 13C-Labeled Carbaryl (B1668338)
Stable isotope-labeled carbaryl is instrumental in understanding its behavior in plant systems. Research in this area focuses on how plants absorb the compound from their environment, distribute it internally, and metabolize it.
Studies using labeled carbaryl have shown that plants can absorb the insecticide through their roots and subsequently move it to other parts of the plant. orst.edu The efficiency of this uptake and translocation can vary significantly between plant species. For instance, research on marigold, sunn hemp, and sunflower revealed different distribution patterns. mdpi.com Marigold, in particular, demonstrated a high capacity to translocate carbaryl from its roots to its shoots. mdpi.com In contrast, very little carbaryl applied to leaf surfaces is absorbed into the leaf itself. orst.edu
The process of uptake from the soil is influenced by the compound's properties. While root uptake generally increases with a compound's lipophilicity (fat-solubility), the transfer from the root to the shoot is a complex process that differs among plant species, making it both compound and crop-specific. clu-in.org Systemic pesticides applied to the soil are absorbed by the roots and then translocated throughout the plant via the xylem, the plant's water-conducting tissue. oregonstate.edu This allows the compound to reach areas of active growth. orst.edu
Table 1: Carbaryl Translocation in Various Plant Species
Comparison of the translocation factor (TF) of carbaryl in different plants after 4 days of cultivation. The TF indicates the ability of the plant to move a substance from its roots to its shoots.
| Plant Species | Translocation Factor (TF) | Reference |
|---|---|---|
| Marigold | 88.0 - 165.9 | mdpi.com |
| Sunn Hemp | 6.7 - 33.0 | mdpi.com |
| Sunflower | 6.7 - 33.0 | mdpi.com |
Once inside the plant, carbaryl undergoes metabolic transformation. The primary metabolic processes are hydrolysis, oxidation, and conjugation, which are similar to pathways observed in insects and mammals. who.int A key metabolite formed is 1-naphthol (B170400). mdpi.comwho.int In some plants, like marigold, carbaryl is taken up, moved to the shoots, and then biotransformed into 1-naphthol. mdpi.com
However, the carbamate (B1207046) ester bond of carbaryl appears to be relatively stable within plants, which can lead to a lower recovery of 1-naphthol compared to the parent compound. who.int The plant's ability to metabolize carbaryl is dependent on the specific enzymatic capabilities of its tissues. who.int In studies on water milfoil, phenols (related to carbaryl's breakdown product) were found to be primarily metabolized into glycoside conjugates. nih.gov
Aquatic Organism Biotransformation and Accumulation Studies (Non-Human)
Carbaryl-13C10 is a valuable tool for investigating how aquatic organisms take up, process, and eliminate this pesticide. Such studies are crucial for assessing environmental risk, as carbaryl can enter aquatic systems through runoff and is frequently detected in urban streams. epa.gov
The bioconcentration of carbaryl in aquatic organisms is generally considered low. nih.gov This is partly due to its rapid metabolism and degradation. ccme.ca Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from the water, have been reported to be between 14 and 75 for freshwater fish. ccme.ca
The persistence of carbaryl, and thus the potential for exposure, is highly dependent on environmental factors like pH. ccme.ca The rate at which an organism takes up and eliminates a chemical can be estimated using kinetic mass balance models. researchgate.net While specific kinetic data from this compound studies are not detailed in the provided results, the principles of isotopic tracing are well-established for determining uptake, biotransformation, and elimination rates of chemicals in aquatic life. nih.gov
Once absorbed by aquatic organisms, carbaryl is metabolized. The main degradation product is 1-naphthol. ccme.ca In trout, biotransformation of carbaryl led to metabolites identified as 5,6-dihydro-5,6-dihydroxy-1-naphthyl-N-methylcarbamate and 1-naphthol glucuronide, indicating that hydrolysis and subsequent conjugation are key metabolic pathways. nih.gov
Studies on liver preparations from various fish species, including bluegill, catfish, perch, and goldfish, have shown that metabolism involves demethylation, hydrolysis, hydroxylation, and oxidation, followed by conjugation. nih.gov The most common metabolite across these species was identified as 5,6-dihydro-5,6-dihydroxy carbaryl glucuronide. nih.gov The use of 13C-labeled internal standards is crucial for accurately quantifying such metabolites in complex biological samples. researchgate.net
Table 2: Identified Biotransformation Products of Carbaryl in Aquatic Organisms
A summary of metabolites identified in various aquatic species following exposure to carbaryl.
| Species | Identified Metabolite(s) | Metabolic Pathway | Reference |
|---|---|---|---|
| Trout | 5,6-dihydro-5,6-dihydroxy-1-naphthyl-N-methylcarbamate, 1-naphthol glucuronide | Hydrolysis, Conjugation | nih.gov |
| Bluegill, Catfish, Perch, Goldfish | 5,6-dihydro-5,6-dihydroxy carbaryl glucuronide | Demethylation, Hydrolysis, Hydroxylation, Oxidation, Conjugation | nih.gov |
| General Aquatic Environment | 1-naphthol | Hydrolysis | ccme.ca |
Microbial Community Dynamics and Degradation Capacity
Microorganisms play a critical role in the environmental degradation of pesticides like carbaryl. Stable Isotope Probing (SIP) with compounds like this compound is a powerful technique used to identify which specific microbes in a complex community are actively metabolizing the contaminant. researchgate.netnih.gov In SIP, microbes that consume the 13C-labeled substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, or proteins. nih.govfrontiersin.org These labeled components can then be separated and analyzed to identify the active microorganisms. nih.gov
Several bacterial genera, including Bacillus, Pseudomonas, Morganella, Aeromonas, and Corynebacterium, have been identified as capable of degrading carbaryl. nih.govnih.gov The degradation pathway often begins with the hydrolysis of carbaryl to 1-naphthol. who.intfrontiersin.org Some bacteria can utilize carbaryl as their sole source of carbon and nitrogen. nih.gov For example, isolates of Bacillus and Morganella have demonstrated high degradation efficiency, breaking down 94.6% and 87.3% of the initial carbaryl, respectively, in lab studies. nih.gov
Fungi, such as those from the genera Gliocladium and Aspergillus, also contribute to carbaryl degradation, often through hydroxylation at different positions on the molecule. who.intfrontiersin.org The rate and products of microbial degradation can be influenced by environmental conditions and the specific microbial populations present. who.int The use of proteomic SIP can further reveal the specific enzymes, like hydrolases and oxygenases, that are expressed by the microbial community during the degradation process. frontiersin.orgfrontiersin.org
Characterization of Carbaryl-Degrading Microorganisms via Isotopic Assays
Stable Isotope Probing (SIP) is a powerful technique that utilizes substrates enriched with a stable isotope, like ¹³C, to label the DNA, RNA, or proteins of microorganisms that actively assimilate the substrate. mdpi.com By separating the "heavy" labeled nucleic acids or proteins from the "light" unlabeled ones, researchers can identify the specific microbes responsible for the degradation of a compound within a complex microbial community. mdpi.comnih.gov In the context of this compound, this methodology allows for the direct identification of bacteria and fungi that utilize carbaryl as a carbon and/or nitrogen source.
Microorganisms play a crucial role in the environmental degradation of carbaryl. researchgate.net Various bacterial genera have been identified as capable of degrading carbaryl, including Pseudomonas, Sphingobium, Novosphingobium, Rhizobium, Burkholderia, and Arthrobacter. researchgate.netresearchgate.net Isotopic assays using ¹³C-labeled carbaryl enable the confirmation and discovery of such carbaryl-degrading consortia in environmental samples like soil and water. For instance, in a mixed microbial culture, the assimilation of the ¹³C from this compound into the biomass of specific microorganisms would lead to an enrichment of ¹³C in their DNA. researchgate.net Subsequent sequencing of this ¹³C-enriched DNA can reveal the taxonomic identity of these active degraders.
A study focusing on the degradation of another N-methylcarbamate insecticide, carbofuran, utilized ¹³C-labeling to trace its catabolic pathway in Novosphingobium sp. frontiersin.org This approach can be directly applied to studies with this compound to elucidate the key players in its biodegradation. The initial step in carbaryl degradation is the hydrolysis of the carbamate bond, catalyzed by a carbaryl hydrolase, to yield 1-naphthol and methylamine (B109427). researchgate.netasm.org Organisms capable of this crucial first step would be prominently labeled in a SIP experiment with this compound.
Table 1: Genera of Carbaryl-Degrading Bacteria Identified Through Various Methods
| Bacterial Genus | Reference |
|---|---|
| Pseudomonas | researchgate.net |
| Sphingobium | researchgate.net |
| Novosphingobium | researchgate.net |
| Rhizobium | researchgate.net |
| Burkholderia | researchgate.net |
| Arthrobacter | mdpi.com |
| Agrobacterium | researchgate.net |
| Rhodococcus | researchgate.net |
This table lists bacterial genera that have been reported to degrade carbaryl. Isotopic assays with this compound would be instrumental in confirming their role in situ.
Genomic and Proteomic Insights into Labeled Carbaryl Biotransformation
Following the identification of carbaryl-degrading microorganisms using SIP with this compound, genomic and proteomic analyses provide deeper insights into the metabolic pathways and cellular responses involved in the biotransformation process. researchgate.net
Genomic Insights: The sequencing of the genomes of carbaryl-degrading bacteria, such as Pseudomonas putida XWY-1, has revealed that the genes responsible for carbaryl degradation are often located on plasmids. nih.gov This suggests that the ability to degrade carbaryl can be transferred between bacteria through horizontal gene transfer. mdpi.com The key gene responsible for the initial hydrolysis of carbaryl is often identified as cehA or a similar carbamate hydrolase gene. frontiersin.org In some Pseudomonas species, the degradation pathway is proposed to be organized into distinct upper, middle, and lower operons, which are induced by carbaryl and its subsequent metabolites like salicylic (B10762653) acid and gentisic acid. mdpi.com Analysis of the G+C content of these operons suggests that they may have different ancestral origins and were acquired through horizontal gene transfer events. mdpi.com
Proteomic and Metabolomic Insights: Proteomic studies, which analyze the entire set of proteins expressed by an organism, can reveal the specific enzymes that are upregulated in the presence of carbaryl. In a study on Burkholderia sp. C3, which is capable of degrading carbaryl, proteomic and metabolomic analyses showed that exposure to carbaryl induced significant cellular stress. researchgate.netnih.gov
Key findings from proteomic and metabolomic analyses of carbaryl biotransformation include:
Upregulation of Stress Response Proteins: Exposure to carbaryl leads to the increased production of proteins involved in mitigating toxic effects, oxidative stress, and DNA/RNA damage. researchgate.netnih.gov
Induction of Degradative Enzymes: Proteins directly involved in the catabolism of carbaryl and its intermediates are upregulated. This includes carbaryl hydrolase, which breaks down carbaryl to 1-naphthol, and enzymes for the further degradation of 1-naphthol via salicylate. researchgate.netasm.org
Metabolic Shifts: Metabolomic analysis has shown that in the presence of carbaryl, there is an upregulation of metabolites in the pentose (B10789219) phosphate (B84403) pathway and the metabolism of certain amino acids and disaccharides. researchgate.netnih.gov Conversely, a downregulation of most other amino acids and hexoses suggests that the cells are experiencing carbon nutrient deficiency and are redirecting their metabolism to utilize carbaryl as a source of carbon and energy. researchgate.net
Table 2: Key Proteins and Metabolic Pathways Involved in Carbaryl Biotransformation in Burkholderia sp. C3
| Protein/Pathway Category | Specific Examples/Observations | Reference |
|---|---|---|
| Degradative Enzymes | Carbaryl hydrolase, enzymes for 1-naphthol catabolism | researchgate.net |
| Stress Response | Proteins mitigating toxic effects, oxidative stress, DNA/RNA damage | researchgate.netnih.gov |
| Carbon Metabolism | Upregulation of pentose phosphate pathway metabolites | researchgate.netnih.gov |
| Amino Acid Metabolism | Upregulation of cysteine and cystine metabolism; downregulation of most other amino acids | researchgate.netnih.gov |
| Transport | Upregulation of transport-related proteins | researchgate.net |
This table summarizes the cellular responses observed in Burkholderia sp. C3 during the biotransformation of carbaryl, providing a model for what could be expected in similar studies using this compound.
By combining SIP with these "omics" approaches, researchers can achieve a comprehensive understanding of how this compound is taken up and metabolized by microorganisms in various environments. This knowledge is crucial for developing effective bioremediation strategies for carbaryl-contaminated sites.
Environmental Modeling and Simulation of Carbaryl 13c10 Fate
Application of Process-Based Environmental Fate Models
Process-based environmental fate models are mathematical representations of the key physical, chemical, and biological processes that govern a chemical's behavior in the environment. For Carbaryl-13C10, these models are essential tools for estimating environmental concentrations and persistence in different media like soil and water. cabidigitallibrary.org
The use of a stable isotope-labeled compound like this compound offers a significant advantage in environmental modeling. While not focused on this compound itself, modeling frameworks developed for other compounds, such as phytoplankton, demonstrate how stable isotope fractionation data can be integrated into predictive models. researchgate.net These models can correlate the degree of isotope fractionation (the change in the ratio of heavy to light isotopes) with reaction rates. researchgate.net
By tracking the ¹³C signature of this compound and its degradation products, researchers can gain detailed insights into reaction mechanisms and kinetics. This empirical data on kinetic isotope effects can be used to parameterize and validate predictive models, increasing confidence in their ability to simulate the environmental fate of the compound. researchgate.net Models that can predict both the transformation process and the associated isotopic fractionation provide a more robust and verifiable simulation of environmental behavior. researchgate.net
Models are frequently used to simulate the degradation and transport of carbaryl (B1668338) in soil and water systems. cabidigitallibrary.org Carbaryl is generally not expected to persist long in the environment due to its mobility and susceptibility to degradation. epa.gov The primary degradation product identified in both soil and water is 1-naphthol (B170400). researchgate.netnih.gov
Degradation processes for carbaryl are numerous:
Hydrolysis: The compound is stable in acidic conditions (pH 3-6) but undergoes rapid hydrolysis in neutral to alkaline waters (pH 7 and above). who.int This process is temperature-dependent, with higher temperatures accelerating the breakdown. who.int
Photolysis: Both direct and indirect photolysis (breakdown by sunlight) can occur, leading to various naphthoquinone products. researchgate.netnih.gov
Microbial Degradation: Soil bacteria and fungi are capable of degrading carbaryl, with the process being more rapid in anoxic (low oxygen) systems and at higher temperatures and moisture levels. nih.gov
System dynamics models have been developed to simulate these degradation processes. cabidigitallibrary.org One such study revealed that carbaryl degraded with a half-life of approximately seven days in soil and two days in water, and the model's predictions were found to be in acceptable agreement with experimental values. cabidigitallibrary.orgresearchgate.net
Transport modeling indicates that carbaryl is mobile in the environment. epa.gov Its movement through soil is influenced by the soil's organic matter content; higher organic matter leads to greater sorption and reduced leaching. mdpi.com Though it is moderately soluble in water, its sorption to soil can be minimal, making it a potential leacher in some soil types. researchgate.netnih.govmdpi.com
Hydrological Transport Modeling with this compound Data Inputs
Hydrological models simulate the movement of water—and the contaminants it carries—across landscapes and through water bodies. Data derived from tracers like this compound can be used as inputs to these models to simulate and predict its transport from agricultural fields to aquatic ecosystems. researchgate.net
The Soil and Water Assessment Tool (SWAT) is a widely used, physically-based model for simulating water, sediment, and pesticide transport at the watershed scale. usda.gov The model divides a watershed into smaller sub-basins and then into Hydrologic Response Units (HRUs), which are areas with unique land use, soil, and slope characteristics. usda.govresearchgate.net SWAT is considered an appropriate tool for simulating the watershed-scale concentrations of pesticides. nih.govresearchgate.net
The model can simulate pesticide contributions to streams from surface runoff, erosion, and lateral subsurface flow. copernicus.org Recent extensions to the SWAT code have added the capability to simulate transport through subsurface tile drains and groundwater, which is particularly important for water-soluble compounds. copernicus.org The accuracy of SWAT predictions is significantly improved when the model inputs and assumptions reflect actual application practices and environmental conditions. nih.govresearchgate.net Using precise tracer data from this compound studies would enhance the calibration and validation of SWAT models for predicting the compound's movement through large agricultural landscapes.
While SWAT operates at a large scale, field-scale models focus on processes occurring within and immediately around a treated area. The Pesticide Root Zone Model (PRZM) is a key example, used to estimate pesticide movement from the crop root zone into runoff and leachate. epa.gov These models use a simplified algorithm to simulate soil water transport and pesticide fate. epa.gov
For regulatory and risk assessment purposes, a powerful approach is to couple field-scale models with watershed models. researchgate.net In such a setup, a model like PRZM can simulate runoff and pesticide losses from agricultural fields, and these outputs are then used as inputs for a watershed model like SWAT to predict the resulting concentrations in streams and rivers. researchgate.net This integrated approach allows for a more comprehensive estimation of aquatic exposure. researchgate.net
Predictive Modeling of Transformation Product Formation
A critical aspect of environmental fate assessment is understanding the identity and behavior of transformation products (TPs), which may also have environmental relevance. The primary degradation product of carbaryl is 1-naphthol, which is known to be less mobile and degrade more rapidly than the parent compound. epa.gov
Beyond this primary metabolite, predictive modeling tools can be employed to forecast the formation of other potential TPs. rsc.org Systems such as the EAWAG Pathway Prediction System and enviPath use extensive databases of known biotransformation reactions to predict a range of possible metabolites for a given parent compound. rsc.org
This workflow involves:
Inputting the structure of the parent compound (this compound).
The model applying a set of rules based on common enzymatic reactions (e.g., hydrolysis, oxidation) to generate a ranked list of likely transformation products.
This list of "suspect" TPs can then be used to guide analytical chemists in screening environmental samples, helping to tentatively identify novel metabolites that might otherwise be missed. rsc.org
This combination of predictive modeling with analytical detection provides a powerful strategy for elucidating the complete environmental degradation pathway of this compound. rsc.org
Uncertainty and Sensitivity Analysis in Environmental Fate Modeling
Environmental fate models are essential tools for predicting the distribution and persistence of chemical compounds in the environment. However, the accuracy of these models is inherently limited by uncertainties in their input parameters and the assumptions within the model structure itself. For a compound like this compound, which is an isotopically labeled version of the insecticide carbaryl, understanding these uncertainties is crucial for accurate risk assessment. Uncertainty and sensitivity analyses are therefore critical components of the modeling process, helping to identify the most influential factors and quantify the confidence in model predictions. oup.comrsc.org
Uncertainty in environmental fate modeling for compounds such as this compound arises from several sources. nih.govpfmodels.org These can be broadly categorized as:
Parameter Uncertainty: This refers to the lack of precise knowledge of the input parameters used in the model. For this compound, this would include physicochemical properties like its soil-water partition coefficient (Koc), degradation half-lives in different environmental compartments (e.g., soil, water), and application rates. nih.gov This uncertainty can stem from measurement errors, natural variability in environmental conditions, or the use of estimation methods.
Model Uncertainty: This arises from the simplified representation of complex environmental processes in the model. nih.gov For instance, models may not perfectly capture processes like preferential flow in soil or the influence of microbial populations on degradation rates.
Scenario Uncertainty: This relates to the specific environmental conditions being modeled. Variations in soil type, climate, and land use can all introduce uncertainty into the model's predictions. pfmodels.org
To address these uncertainties, two types of analyses are commonly performed: sensitivity analysis and uncertainty analysis.
Sensitivity Analysis aims to identify which input parameters have the most significant impact on the model's output. ucdavis.edu By systematically varying the input parameters and observing the resulting changes in the model's predictions, researchers can rank the parameters in order of their influence. pfmodels.orgucdavis.edu A common method is the "one-at-a-time" (OAT) approach, where each parameter is varied while others are held constant. pfmodels.org More advanced techniques, such as variance-based methods like the Sobol method, can also be used to explore the effects of interactions between parameters. ucdavis.edu
For a compound like this compound, sensitivity analyses of pesticide leaching models have shown that parameters related to sorption and degradation are often the most influential. nih.gov For example, the Freundlich exponent (nf) and the organic carbon-water (B12546825) partitioning coefficient (Koc) which describe how strongly the compound binds to soil particles, and the degradation half-life (DT50) which determines how quickly it breaks down, are typically key parameters. nih.gov Hydrological parameters, such as the curve number (CN2) which influences surface runoff, can also be highly sensitive in watershed-scale models. ucdavis.edu
The results of uncertainty and sensitivity analyses are invaluable for several reasons. They can help to:
Improve model development: Understanding the sources of uncertainty can guide the refinement of the model structure to better represent key environmental processes. rsc.org
Inform decision-making: By providing a measure of confidence in the model's predictions, these analyses allow for more informed risk assessments and regulatory decisions. rsc.org
Detailed Research Findings
While specific studies on the uncertainty and sensitivity analysis of this compound are not prevalent in publicly available literature, the extensive research on its non-labeled counterpart, carbaryl, and other pesticides provides a strong basis for understanding the key factors.
Studies using models like PELMO, PRZM, PESTLA, and MACRO to simulate pesticide leaching have consistently found that predictions of pesticide loss are highly sensitive to a large number of input parameters. nih.gov The parameters with the most significant influence are generally those related to chemical sorption and degradation. nih.gov For instance, the Freundlich exponent (nf) and the distribution coefficient (Kf), which are measures of sorption, along with degradation rates or DT50 values, have been identified as having the largest impact on predicted pesticide loss. nih.gov Soil properties such as field capacity and bulk density also show a significant influence in some scenarios. nih.gov
In watershed-scale modeling using tools like SWAT, hydrological parameters that govern water and sediment runoff are often the most critical. ucdavis.edu The curve number (CN2), which is related to runoff potential, has been identified as the most important parameter affecting pesticide yield in some studies. ucdavis.edu This highlights the importance of accurately representing hydrological processes in models that simulate the transport of pesticides over large areas.
Furthermore, research on the factors affecting pesticide spray drift has shown that wind speed is the most influential variable, followed by spraying pressure, boom height, and nozzle type. repec.org This is particularly relevant for the initial deposition of this compound onto soil and plant surfaces.
Future Research Directions and Methodological Advancements for Carbaryl 13c10
Development of Novel Isotopic Labeling Strategies (e.g., multi-isotope labeling)
The primary utility of Carbaryl-13C10 lies in its ability to be distinguished from naturally occurring carbaryl (B1668338). However, future research will benefit from more advanced labeling strategies to answer more complex questions.
Multi-Isotope Labeling: A significant advancement would be the development of multi-isotope labeling for carbaryl, such as synthesizing molecules that include not only ¹³C but also other stable isotopes like ¹⁵N, ²H, or ¹⁸O. researchgate.net This approach, sometimes called a multi-isotope technique, allows for the simultaneous tracing of different parts of the molecule. researchgate.net For instance, by labeling the carbamate (B1207046) group with ¹⁵N and the naphthyl ring with ¹³C, researchers could differentiate the fate of these two fragments following hydrolysis. This would provide a more detailed picture of degradation dynamics and the formation of specific transformation products. Creating an isotopic van Krevelen diagram, which plots atomic ratios like O/C vs. H/C, could help describe different compound groups through simple bulk material analysis. researchgate.net
Position-Specific Labeling: While this compound implies uniform labeling of the 10 carbon atoms of the naphthyl ring, future strategies could involve position-specific labeling. Synthesizing carbaryl with ¹³C at a single, specific carbon atom would enable researchers to track the fate of that particular position within the molecule. This could reveal intricate details of microbial degradation mechanisms, such as the initial point of enzymatic attack on the aromatic ring structure. Such precise labeling, combined with advanced analytical techniques, would offer unprecedented insight into reaction pathways.
These novel labeling strategies will move research beyond simply tracking the presence or absence of the parent compound to understanding the distinct environmental trajectories of its constituent molecular fragments.
Integration of Omics Technologies (Metabolomics, Metagenomics) with Isotopic Tracing
The integration of stable isotope probing (SIP) with omics technologies represents a frontier in environmental science. nih.gov Coupling this compound tracing with metabolomics and metagenomics can link microbial identity to metabolic function, revealing exactly which microorganisms are degrading the contaminant and how they are doing it. mdpi.com
Metabolomics-Based Isotopic Tracing: By introducing this compound into a soil or water system, researchers can use techniques like liquid chromatography-mass spectrometry (LC/MS) to track the ¹³C label as it is incorporated into various metabolites within microbial cells. nih.govspringernature.com This approach, known as stable isotope metabolomics, can identify not only the direct breakdown products of carbaryl but also the downstream metabolic pathways that are fueled by its carbon. nih.gov This could reveal previously unknown degradation pathways or the metabolic bottlenecks that limit carbaryl mineralization. For example, tracking ¹³C from this compound into central metabolic intermediates like citrate (B86180) or amino acids would provide direct evidence of its assimilation by the microbial community. nih.gov
Metagenomics and Stable Isotope Probing (SIP): In a metagenomics-SIP experiment, after introducing this compound, the "heavy" ¹³C-labeled DNA and RNA can be separated from the "light" unlabeled nucleic acids of the broader microbial community. Sequencing this ¹³C-enriched DNA/RNA identifies the specific microbes that have actively assimilated carbon from the carbaryl. This allows for the identification of key carbaryl-degrading organisms in a complex ecosystem without the need for cultivation. nih.gov This integration can provide a more holistic view of the biological impacts of genetic variations. mdpi.com
The combination of these omics approaches with this compound will shift the focus from describing degradation rates to understanding the underlying microbial ecology and biochemistry that drive the process. nih.gov
Enhanced Analytical Techniques for High-Throughput and In Situ Isotope Analysis
To fully exploit the potential of advanced isotopic labeling, corresponding advancements in analytical techniques are necessary.
In Situ Isotope Analysis: A major goal is to move beyond laboratory-based microcosm studies to analyze carbaryl's fate directly in the environment. The development of portable or field-deployable mass spectrometers or laser-based isotope analyzers could enable real-time, in situ measurement of this compound and its ¹³C-labeled breakdown products. This would eliminate artifacts associated with sample collection, transportation, and storage, providing a more accurate depiction of environmental processes as they occur. Such technologies would be invaluable for monitoring the effectiveness of remediation efforts or understanding contaminant dynamics at the field scale.
Refinement of Environmental Models with Advanced Process Descriptions
Environmental fate models are essential tools for predicting the persistence and transport of pesticides like carbaryl. researchgate.net However, the accuracy of these models depends on the quality of their input parameters. This compound is a key tool for providing the high-quality data needed to refine these models.
Models often rely on simplified first-order kinetics to describe degradation. researchgate.net Data from this compound tracing studies can provide more nuanced, process-level information. For example, by integrating omics data, models could incorporate terms that account for the abundance of specific carbaryl-degrading microbial populations or the expression of key degradative genes. This would allow models to predict how degradation rates might change in response to shifts in the microbial community.
Furthermore, multi-isotope labeling studies could provide distinct degradation and sorption parameters for different parts of the carbaryl molecule (e.g., the naphthyl ring vs. the carbamate side chain). Incorporating this level of detail would significantly improve the predictive power of environmental models, especially for assessing the formation and transport of major metabolites like 1-naphthol (B170400). nih.gov Bayesian inference models can also be applied to characterize the distributions of reported soil half-lives, accounting for high variability and uncertainty in experimental data. nih.gov
| Modeling Parameter | Current Approach | Future Refinement with this compound |
| Degradation Rate | Bulk, first-order half-life | Process-specific rates linked to microbial gene abundance |
| Metabolite Formation | Stoichiometric conversion to 1-naphthol | Dynamic rates based on pathway analysis from metabolomics |
| Sorption Coefficient | Single Kd or Koc for parent compound | Separate coefficients for parent and key metabolites |
| Bioavailability | Assumed constant fraction | Function of microbial uptake kinetics measured by SIP |
This table illustrates how data from this compound studies can enhance environmental models.
Application of this compound in Addressing Emerging Environmental Chemistry Challenges
This compound is a valuable tool for investigating new and complex environmental issues.
Bound Residue Formation: A significant portion of pesticide residues in soil can become "bound" to organic matter, making them difficult to extract and analyze. The ultimate fate of these bound residues is a major knowledge gap. By using this compound, researchers can trace the incorporation of carbon from carbaryl into soil humic substances. Long-term studies could then monitor the slow release and potential bioavailability of these bound residues, providing a clearer assessment of the long-term risks associated with carbaryl application.
Impact on Soil Carbon Cycling: The introduction of a labile carbon source like carbaryl can influence the broader cycling of carbon and other nutrients in soil, a phenomenon known as the "priming effect." By using this compound in conjunction with other labeled substrates (e.g., ¹⁵N-labeled fertilizers), researchers can unravel the complex interactions between contaminant degradation and natural biogeochemical cycles. This will help determine whether the degradation of carbaryl comes at the cost of accelerated decomposition of stable soil organic matter.
Contaminant Mixtures: In the real world, pesticides are rarely found in isolation. This compound can be used in studies with other isotopically labeled contaminants (e.g., a ¹⁵N-labeled herbicide) to investigate the effects of co-contamination. This research can reveal whether the presence of one pesticide enhances or inhibits the degradation of another, providing crucial data for assessing the risks of chemical mixtures in the environment.
Q & A
Q. How is Carbaryl-13C10 synthesized and characterized for use in isotopic tracing studies?
this compound is synthesized via isotopic labeling, typically using ¹³C-enriched precursors in a multi-step organic synthesis process. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic incorporation and mass spectrometry (MS) to verify purity and isotopic enrichment (>99%). Researchers must document reaction conditions, purification steps, and analytical validation protocols to ensure reproducibility . Stability tests under storage conditions (e.g., temperature, light exposure) are critical to confirm integrity before experimental use .
Q. What analytical methods are recommended for detecting this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantifying this compound in complex samples (e.g., soil, water). Sample preparation requires solid-phase extraction (SPE) to minimize matrix interference. Method validation should include recovery tests (spiked samples), limit of detection (LOD < 0.1 ppb), and cross-calibration with unlabeled Carbaryl to account for isotopic effects .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
Design controlled degradation studies under simulated environmental conditions (pH, UV exposure, microbial activity). Use LC-MS to track parent compound depletion and metabolite formation. Include negative controls (e.g., autoclaved samples) to distinguish abiotic vs. biotic degradation. Data analysis should employ first-order kinetics to estimate half-lives and Arrhenius models to predict temperature-dependent stability .
Advanced Research Questions
Q. How should experimental designs be optimized to trace this compound metabolites in plant-soil systems?
Use hydroponic or rhizobox systems to isolate plant uptake pathways. Apply this compound at field-relevant concentrations and collect time-series samples (roots, shoots, soil). Metabolite identification requires high-resolution MS (HRMS) coupled with ¹³C-isotope pattern filtering. Data interpretation should differentiate between phase I/II metabolism (e.g., hydroxylation, glycosylation) and abiotic degradation products. Replicate experiments (n ≥ 5) are essential to account for biological variability .
Q. What strategies resolve contradictions in reported degradation rates of this compound across studies?
Conduct a meta-analysis of published half-lives, controlling for variables like soil organic matter, microbial diversity, and analytical methods. Perform side-by-side experiments under standardized conditions (e.g., OECD guidelines) to isolate confounding factors. Use mixed-effects models to quantify variance sources (e.g., lab protocols vs. environmental parameters) and publish raw datasets to enable reproducibility audits .
Q. How can this compound be integrated into cross-disciplinary studies (e.g., ecotoxicology and analytical chemistry)?
Develop collaborative frameworks where isotopic tracing data inform ecotoxicological risk models. For example, combine this compound fate studies with genomic analyses (metatranscriptomics) to link degradation pathways to microbial taxa. Ensure methodological alignment by predefining data-sharing protocols (e.g., MIAME standards) and using open-source tools for isotopic data processing (e.g., XCMS Online) .
Methodological Considerations
Q. What statistical approaches are critical for analyzing isotopic enrichment data in this compound experiments?
Use analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s HSD) to compare enrichment levels across treatment groups. Correct for multiple comparisons (e.g., Bonferroni adjustment) to reduce type I errors. For time-series data, apply nonlinear regression or mixed models to account for temporal autocorrelation. Report confidence intervals and effect sizes to enhance interpretability .
Q. How should researchers address potential isotopic exchange or dilution effects in this compound studies?
Include isotopologue controls (e.g., ¹²C analogs) to quantify non-specific binding or exchange. Use kinetic experiments to measure isotopic dilution rates in target matrices. For soil studies, pre-equilibrate this compound with sterile soil to assess abiotic adsorption. Data should be normalized to account for background ¹³C levels in untreated samples .
Data Reporting and Reproducibility
Q. What documentation is essential for ensuring reproducibility in this compound research?
Publish detailed supplementary materials, including:
- Synthetic protocols with batch-specific purity data.
- Raw chromatograms and mass spectra for metabolite identification.
- Environmental parameters (e.g., temperature, pH) logged during experiments.
- Code repositories for statistical analyses (e.g., R/Python scripts).
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary datasets using persistent identifiers (DOIs) .
Q. How can peer reviewers evaluate the validity of this compound studies?
Reviewers should verify:
- Isotopic purity via independent validation (e.g., NMR spectra in supplementary files).
- Consistency between experimental aims and statistical power (e.g., sample size justification).
- Cross-referencing of methods with established protocols (e.g., EPA guidelines for pesticide analysis).
- Transparency in data conflicts (e.g., outlier exclusion criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
